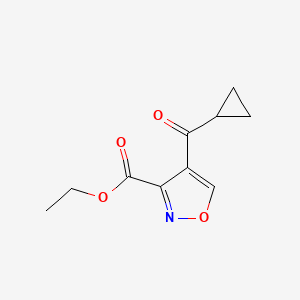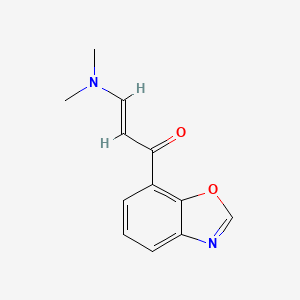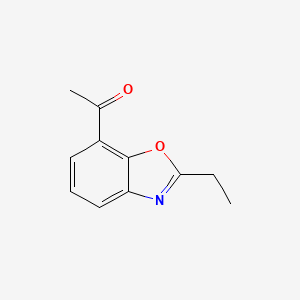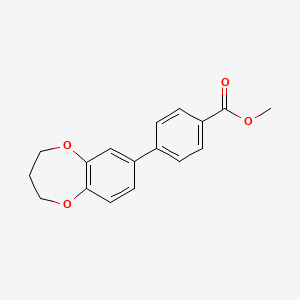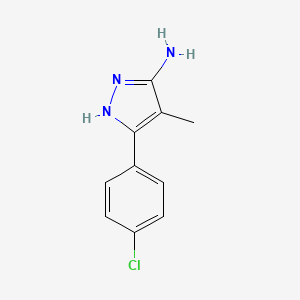
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as 3-CPMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a melting point of 77-79°C. 3-CPMPA has been used in a variety of experiments and studies due to its unique properties, including its low toxicity, good solubility in aqueous solutions, and its ability to interact with various proteins and enzymes. In
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A series of compounds derived from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescence Sensing and Logic Circuits
- Fluorescence Sensing for Metal Ions : Compounds based on 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have been used to create a chemosensor with exceptional fluorescence sensing abilities for Al3+ and Zn2+ ions. These compounds have practical applications in detecting these ions in water samples (Gao, Zhang, Li, & Pu, 2018).
Cancer Research
- Lung Cancer Cell Growth Inhibition : Novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, synthesized from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, have shown to inhibit the growth of A549 lung cancer cells. Some compounds with a 4-chlorophenyl group exhibited enhanced inhibitory effects, potentially through modulating autophagy (Zhang et al., 2008).
Synthetic Chemistry Applications
- Palladium-Catalyzed Aminations : This compound has been involved in palladium-catalyzed reactions, showing its utility in organic synthesis and the development of novel chemical entities, such as pyrazolylisoquinolines (Prabakaran, Manivel, & Khan, 2010).
Molecular Docking Studies for Drug Development
- Anticancer and Antimicrobial Agents : Molecular docking studies of novel compounds incorporating 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have shown promising results against various cancer cell lines and pathogenic microorganisms. These findings suggest the compound's potential role in the development of new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRKMAJPPYXCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
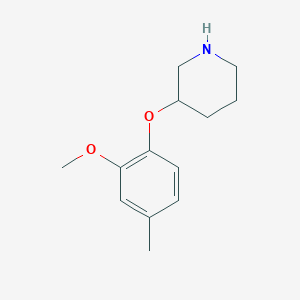
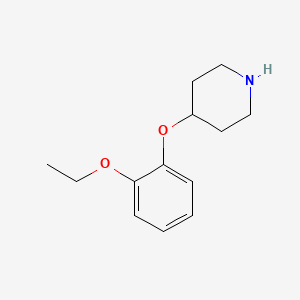
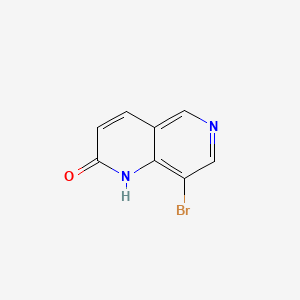
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)
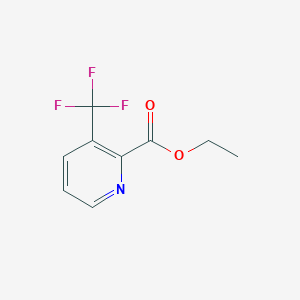
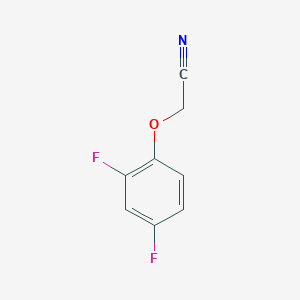
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

